Fmoc-AEDI-OH
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Overview
Description
Fmoc-AEDI-OH is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. The Fmoc group is widely used in peptide synthesis as a protecting group for the amino terminus of amino acids. This compound is specifically used in solid-phase peptide synthesis (SPPS) to protect the amino group during the stepwise assembly of peptides.
Scientific Research Applications
Fmoc-AEDI-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound are used in the development of new drugs and therapeutic agents.
Biomaterials: Peptides synthesized using this compound are used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
Target of Action
Fmoc-AEDI-OH, like other Fmoc-modified amino acids, primarily targets the formation of peptide bonds in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
This compound interacts with its targets through a process of self-assembly. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group plays a key role in the chemical synthesis of peptides . The self-assembly process of Fmoc-modified short peptides is driven by a combination of the fluorenyl hydrophobic and π-π interactions .
Pharmacokinetics
The fmoc group is known for its stability and efficiency in the synthesis of peptides
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides . In addition, Fmoc-modified amino acids and short peptides show distinct potential for applications due to their eminent self-assembly features .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the type of gel formed depends on the amino acid used and the final pH of the system . Furthermore, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols can be achieved in aqueous media under mild and catalyst-free conditions .
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-AEDI-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), allowing the next amino acid to be added .
Chemical Reactions Analysis
Types of Reactions
Fmoc-AEDI-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, resulting in the formation of a free amino group.
Coupling Reactions: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Comparison with Similar Compounds
Fmoc-AEDI-OH is similar to other Fmoc-protected amino acids, such as Fmoc-FF-OH and Fmoc-K3 . it is unique in its specific sequence and the properties it imparts to the peptides synthesized using it. Other similar compounds include:
Fmoc-FF-OH: Used in the preparation of hydrogels.
Fmoc-K3: Used in tissue engineering applications.
This compound stands out due to its specific sequence and the unique properties it imparts to the synthesized peptides, making it valuable in various scientific research applications.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-21(2,19(23)24)28-27-12-11-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQNOVKLNGTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SSCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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